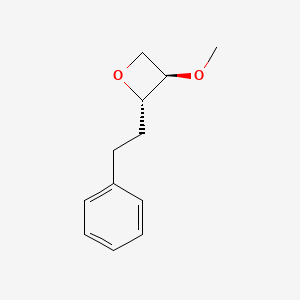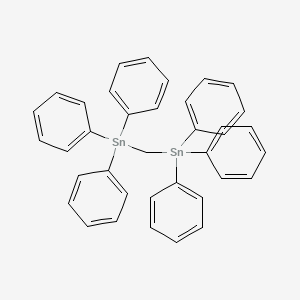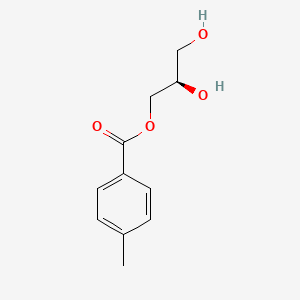
(2R)-2,3-Dihydroxypropyl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,3-Dihydroxypropyl 4-methylbenzoate is an organic compound that features a dihydroxypropyl group attached to a 4-methylbenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-Dihydroxypropyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with (2R)-2,3-dihydroxypropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
(2R)-2,3-Dihydroxypropyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, usually in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
(2R)-2,3-Dihydroxypropyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2,3-Dihydroxypropyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The dihydroxypropyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The aromatic ring may also interact with hydrophobic regions of proteins, influencing their function.
類似化合物との比較
Similar Compounds
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
- Ethyl 2,3-dihydroxypropyl benzoate
- Propyl 4-methylbenzoate
Uniqueness
(2R)-2,3-Dihydroxypropyl 4-methylbenzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its dihydroxypropyl group allows for versatile chemical modifications, while the 4-methylbenzoate moiety provides stability and potential for aromatic interactions.
特性
CAS番号 |
74628-83-4 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
[(2R)-2,3-dihydroxypropyl] 4-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-8-2-4-9(5-3-8)11(14)15-7-10(13)6-12/h2-5,10,12-13H,6-7H2,1H3/t10-/m1/s1 |
InChIキー |
KIOKYCVVNSPFNL-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H](CO)O |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


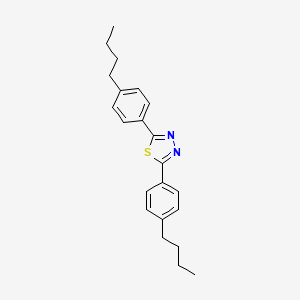
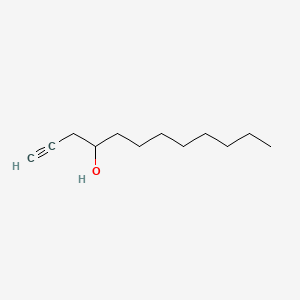
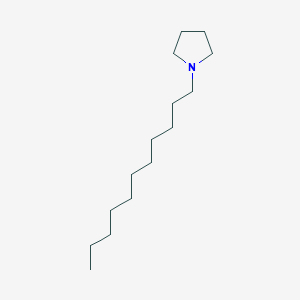
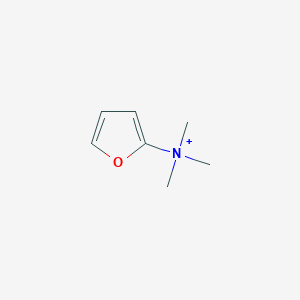
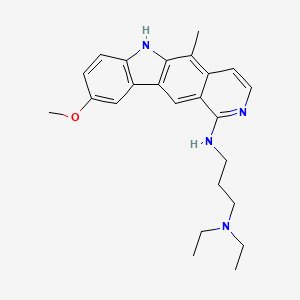
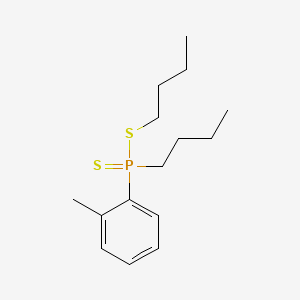
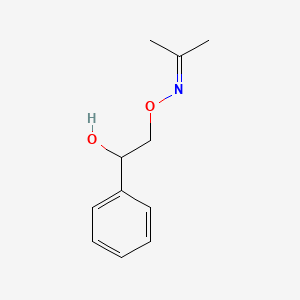
![2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B14454069.png)
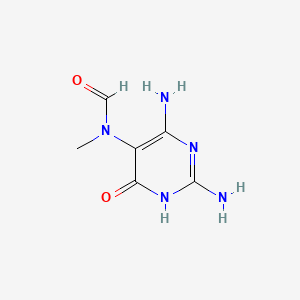
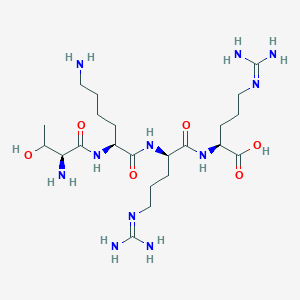
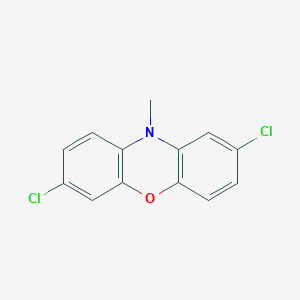
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
